N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE
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Overview
Description
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE is a complex organic compound with a unique structure that combines a benzothiazole ring with a methoxyphenyl group
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds have been associated with a variety of biological activities, indicating that they may affect multiple pathways .
Result of Action
Similar compounds have been associated with a variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives under acidic conditions. The methoxyphenyl group is then introduced via a Friedel-Crafts alkylation reaction, using methoxybenzene and an appropriate alkylating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzothiazole ring can be reduced to form a dihydrobenzothiazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the benzothiazole ring can produce dihydrobenzothiazole derivatives .
Scientific Research Applications
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-4-METHYLPHENYL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE
- N-(2-ETHYL-6-METHYLPHENYL)-2-(2-METHOXY-4-METHYLPHENOXY)ACETAMIDE
- 2-METHOXYPHENYL ISOCYANATE
Uniqueness
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group enhances its solubility and reactivity, while the benzothiazole ring provides a stable and versatile scaffold for further modifications .
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12-5-3-4-6-14(12)16(22-2)10-19-18(21)13-7-8-15-17(9-13)23-11-20-15/h3-9,11,16H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLWRXDWYVYGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC3=C(C=C2)N=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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